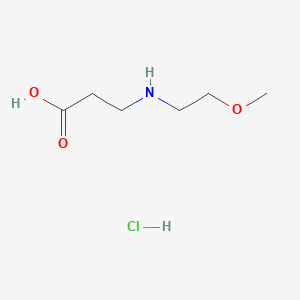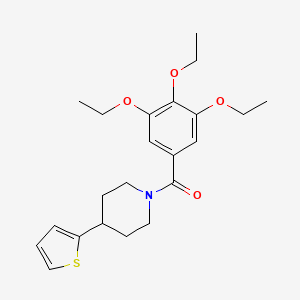![molecular formula C25H20ClF2N3O2S B2997041 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866871-56-9](/img/structure/B2997041.png)
3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline” is a quinoline derivative . The molecular formula is C25H20ClF2N3O2S, with an average mass of 499.960 Da and a monoisotopic mass of 499.093292 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also contains a sulfonyl group attached to a chlorophenyl group, a fluorophenyl group attached to a piperazine ring, and a fluorine atom attached to the quinoline core .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . The specific chemical reactions involving this compound are not provided in the available resources.Physical And Chemical Properties Analysis
The molecular weight of this compound is 499.960 Da . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Applications De Recherche Scientifique
Examination of 4-Aminoquinoline Derivatives for Anticancer Activities
A study by Solomon et al. (2019) explored the potential of 4-aminoquinoline derivatives, particularly focusing on a compound identified as VR23, for anticancer applications. This compound demonstrated significant effectiveness across a variety of cancer types, with a notable preferential toxicity toward cancer cells over non-cancerous cells. The mechanism of action involved causing cancer cells to form multiple centrosomes, leading to cell cycle arrest and eventual cell death, primarily through apoptotic pathways. Additionally, VR23 induced an increase in lysosomal volume specifically in cancer cells, contributing to its cancer cell-killing effect. This compound's potency was further enhanced when combined with other anticancer agents such as bortezomib or monastrol, suggesting a potential for combination therapy in cancer treatment (Solomon et al., 2019).
Synthesis and Antimicrobial Activity of Quinolone Derivatives
Patel et al. (2007) conducted research on the synthesis of quinolone derivatives and their antimicrobial efficacy. The study introduced various substituents at specific positions of the quinolone core, aiming to enhance antibacterial and antifungal properties. The derivatives were tested against a range of gram-positive and gram-negative bacteria, as well as fungi, showcasing a spectrum of antimicrobial activity. This research contributes to the ongoing search for new and effective antimicrobial agents, especially in the face of rising antibiotic resistance (Patel, Patel, & Chauhan, 2007).
Development of Tetracyclic Quinolone Antibacterials
Taguchi et al. (1992) focused on the synthesis of tetracyclic quinolone antibacterials, revealing compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the impact of specific substituents on antibacterial efficacy, with certain derivatives showing potent activity even against nalidixic acid-resistant strains. These findings underscore the potential of tetracyclic quinolone structures in developing new antibacterial drugs capable of addressing drug-resistant bacterial infections (Taguchi et al., 1992).
Orientations Futures
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on synthesizing and investigating new structural prototypes with more effective biological activity .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-5-8-19(9-6-17)34(32,33)24-16-29-22-10-7-18(27)15-20(22)25(24)31-13-11-30(12-14-31)23-4-2-1-3-21(23)28/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBHFBMZBQCFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)



![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)
![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)
![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)


![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)